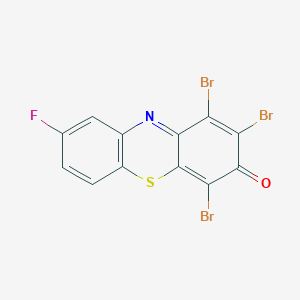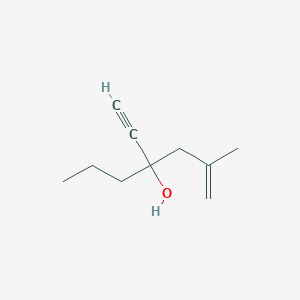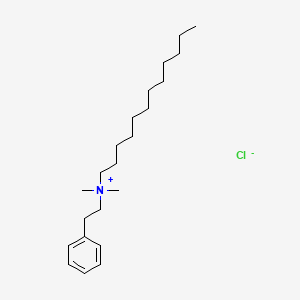
Ethyl 2-(4-nitrohexan-3-ylsulfanyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-nitrohexan-3-ylsulfanyl)acetate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a nitro group, a sulfanyl group, and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-nitrohexan-3-ylsulfanyl)acetate typically involves the esterification of 2-(4-nitrohexan-3-ylsulfanyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in Ethyl 2-(4-nitrohexan-3-ylsulfanyl)acetate can undergo reduction to form amines.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation catalysts such as palladium on carbon.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides in the presence of a base.
Major Products
Reduction of the nitro group: Amines.
Reduction of the ester group: Alcohols.
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-nitrohexan-3-ylsulfanyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.
Wirkmechanismus
The mechanism of action of Ethyl 2-(4-nitrohexan-3-ylsulfanyl)acetate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The ester group can be hydrolyzed to release the corresponding alcohol and acid, which can further participate in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester used as a solvent.
Methyl butyrate: An ester with a fruity odor used in flavorings.
Ethyl propionate: Another ester used in fragrances and flavorings.
Uniqueness
Ethyl 2-(4-nitrohexan-3-ylsulfanyl)acetate is unique due to the presence of both a nitro group and a sulfanyl group, which impart distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H19NO4S |
|---|---|
Molekulargewicht |
249.33 g/mol |
IUPAC-Name |
ethyl 2-(4-nitrohexan-3-ylsulfanyl)acetate |
InChI |
InChI=1S/C10H19NO4S/c1-4-8(11(13)14)9(5-2)16-7-10(12)15-6-3/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
USWPQNIWQKJNTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(CC)SCC(=O)OCC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14352489.png)
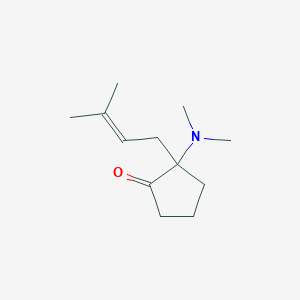
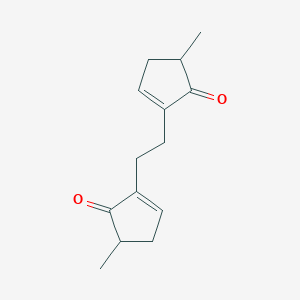
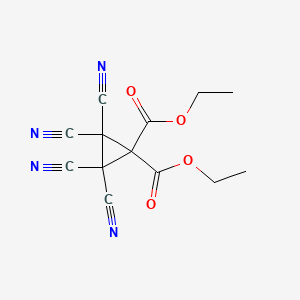
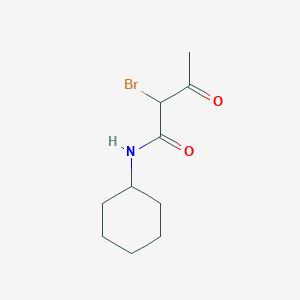
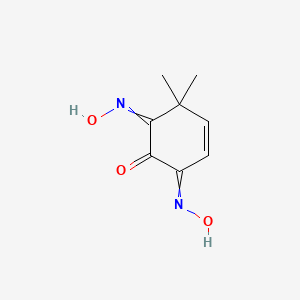
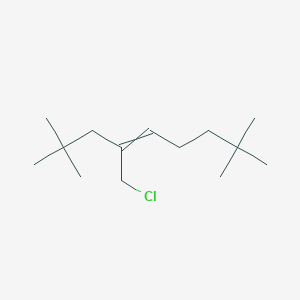
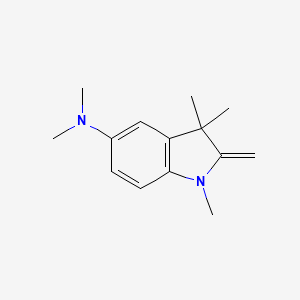
![Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate](/img/structure/B14352540.png)

